

# Application Notes and Protocols for Allyl Isovalerate as a Flavoring Agent

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## Compound of Interest

Compound Name: *Allyl isovalerate*

Cat. No.: *B1212447*

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These application notes provide a comprehensive overview of **allyl isovalerate** for its use as a flavoring agent in food science research. This document includes its chemical properties, sensory profile, metabolic pathways, and detailed protocols for its analysis and evaluation.

## Chemical and Physical Properties

**Allyl isovalerate**, also known as 2-propenyl 3-methylbutanoate, is a fatty acid ester recognized for its potent fruity aroma.<sup>[1]</sup> It is a colorless to pale yellow liquid and has been utilized as a synthetic flavoring substance and fragrance ingredient since the 1950s.<sup>[1][2][3][4]</sup> The U.S. Food and Drug Administration (FDA) lists it as a substance that may be safely used in food.<sup>[3]</sup><sup>[5]</sup>

Table 1: Chemical and Physical Properties of **Allyl Isovalerate**

Property	Value	Reference
Chemical Formula	<b>C<sub>8</sub>H<sub>14</sub>O<sub>2</sub></b>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	142.20 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	2835-39-4	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
FEMA Number	2045	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Clear colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[7]</a>
Boiling Point	152.3 °C (306.1 °F) at 729-760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Flash Point	103.5 - 142.0 °F (TCC)	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Density	0.879 - 0.884 g/cm <sup>3</sup> at 25 °C	<a href="#">[7]</a> <a href="#">[9]</a>
Refractive Index	1.413 - 1.418 at 20 °C	<a href="#">[1]</a> <a href="#">[7]</a>
Solubility	Insoluble in water	<a href="#">[9]</a>

| Vapor Pressure | 1.95 mmHg at 25 °C [\[7\]](#) |

## Sensory Profile and Food Applications

**Allyl isovalerate** is characterized by a strong, sweet, and fruity aroma profile. Its taste is often described with nuances of apple, pineapple, and banana, making it a versatile agent for fruit-flavored food products.[\[7\]](#)[\[10\]](#)

Table 2: Sensory Descriptors for **Allyl Isovalerate**

Sensory Attribute	Descriptors	Reference
Odor	Sweet, fruity, pungent, banana, apple, pineapple, cherry, wine-like	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>

| Taste | Sweet, fruity, apple, banana, pineapple, bubble gum-like [\[1\]](#)[\[7\]](#)[\[10\]](#) |

It is approved for use as a flavoring agent in various food categories, including baked goods.[1] The Flavor and Extract Manufacturers Association (FEMA) has granted it Generally Recognized as Safe (GRAS) status.[3][11]

## Regulatory and Safety Information

**Allyl isovalerate** is regulated for use in food internationally. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an acceptable daily intake (ADI) and concluded it poses no safety concern at current intake levels when used as a flavoring agent. [1]

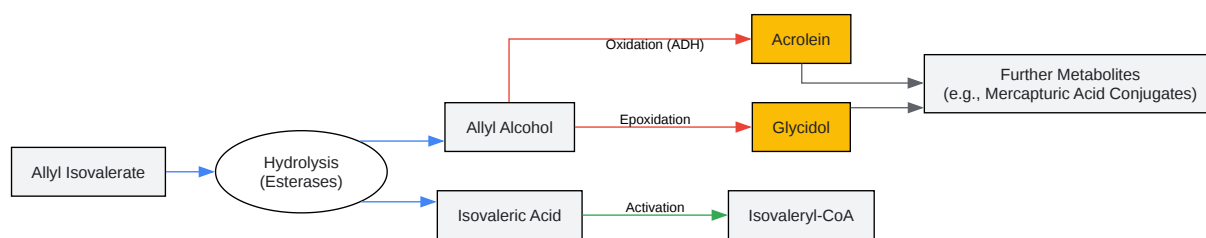
Table 3: Toxicological Data for **Allyl Isovalerate**

Parameter	Value	Species	Reference
Acceptable Daily Intake (ADI)	0 - 0.12 mg/kg body weight	Human	[1]
Oral LD <sub>50</sub>	560 mg/kg	Rat	

| Dermal LD<sub>50</sub> | 94 mg/kg | Rabbit | |

## Metabolism and Biological Pathways

In vivo, allyl esters like **allyl isovalerate** are rapidly hydrolyzed by esterases primarily in the liver, pancreas, and intestinal mucosa.[3] This initial step yields allyl alcohol and isovaleric acid. [1][2] Allyl alcohol is then further metabolized via two main pathways: oxidation to the highly reactive aldehyde, acrolein, or epoxidation to glycidol.[1][2] Acrolein can be detoxified by conjugation with glutathione or oxidized to acrylic acid.[12] Isovaleric acid is converted to isovaleryl-CoA, a naturally occurring compound in humans.



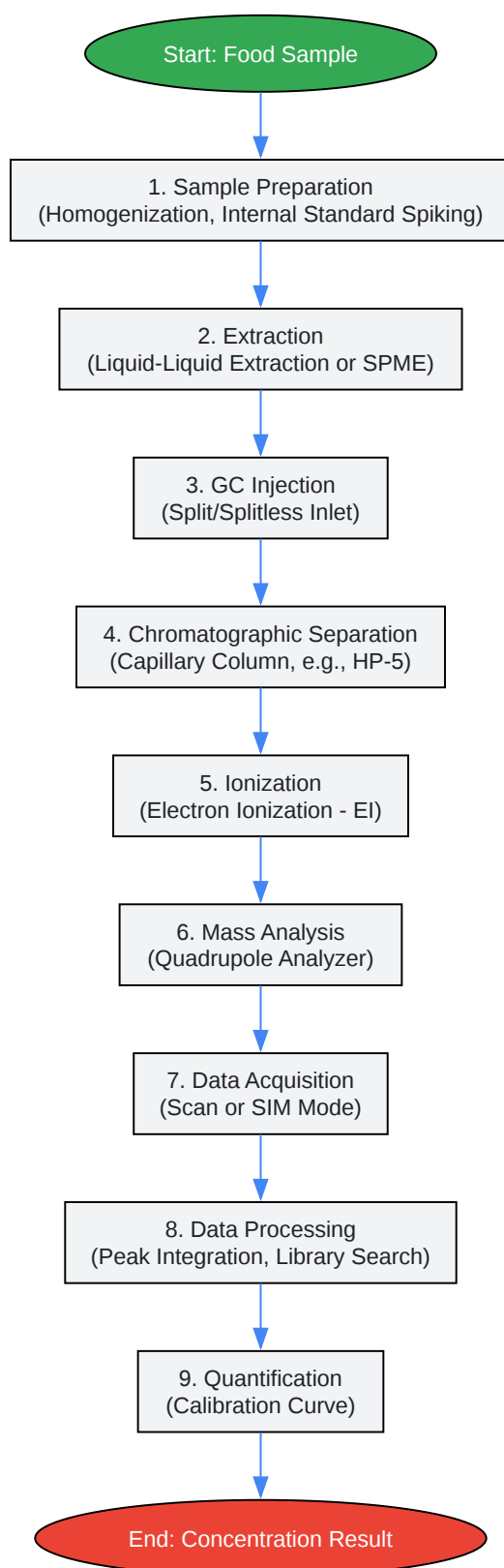
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Fig. 1: Metabolic pathway of **Allyl Isovalerate**.

## Experimental Protocols

The following sections detail standardized protocols for the quantitative and sensory analysis of **allyl isovalerate** in a research setting.

This protocol outlines the quantification of **allyl isovalerate** in a liquid food matrix (e.g., soft drinks, yogurt) using GC-MS, a highly selective and sensitive analytical technique.<sup>[13][14]</sup>



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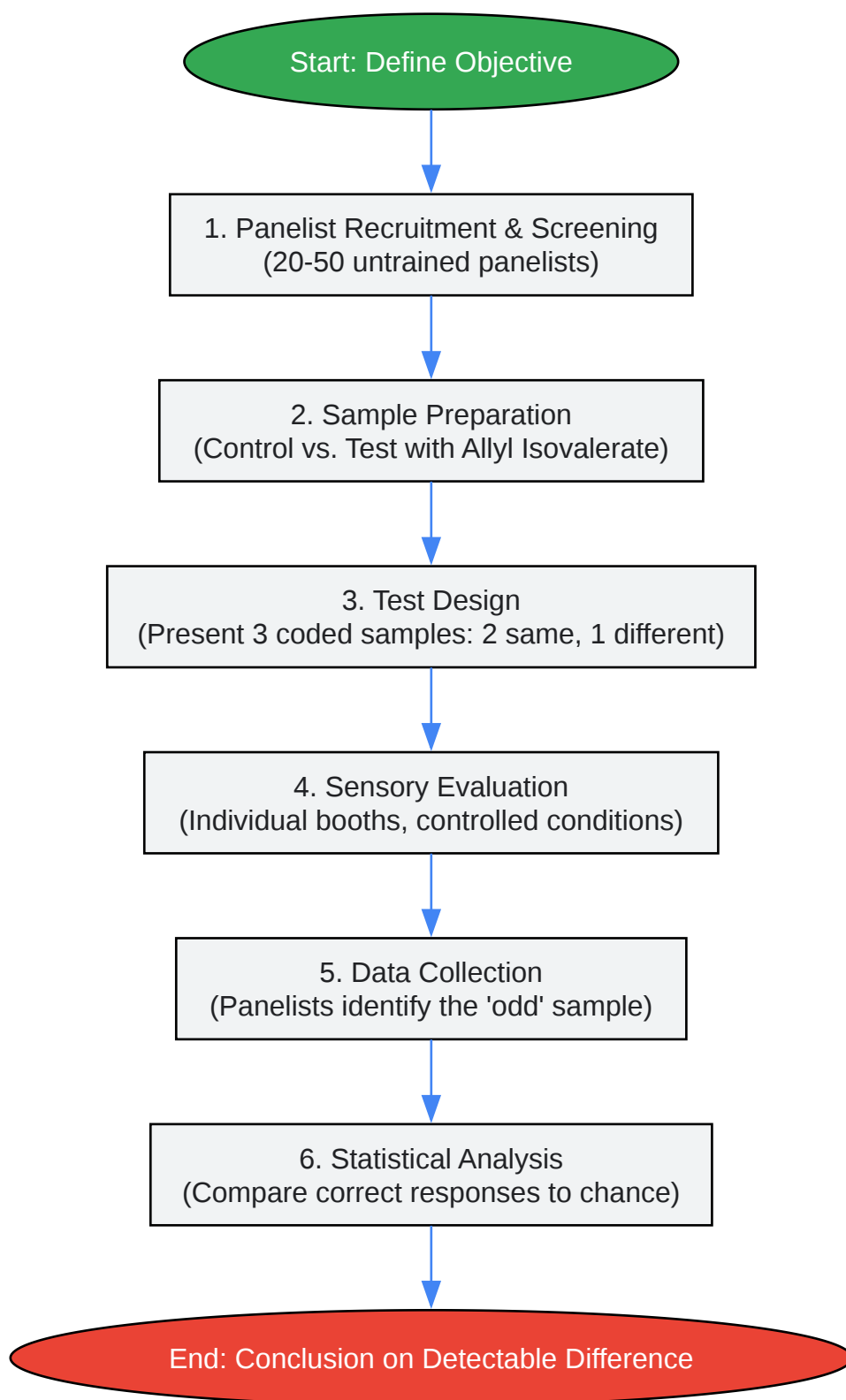
Fig. 2: Workflow for GC-MS quantification.

## Methodology:

- Standard and Sample Preparation:
  - Prepare a stock solution of **allyl isovalerate** ( $\geq 98\%$  purity) in ethanol.
  - Create a series of calibration standards by diluting the stock solution in the desired concentration range (e.g., 1-25 mg/L).
  - Select an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and add it to all standards and samples at a fixed concentration.
  - For liquid samples like soft drinks, degas and use directly. For semi-solid samples like yogurt, homogenize a known weight of the sample with deionized water.[\[13\]](#)
- Extraction:
  - Liquid-Liquid Extraction (LLE): To 5 mL of the prepared sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether). Vortex vigorously for 2 minutes. Centrifuge to separate the layers and carefully collect the organic phase. Repeat the extraction twice. Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
  - Solid-Phase Microextraction (SPME): Place 5 g of the homogenized sample into a 20 mL headspace vial. Add NaCl to saturate the solution and improve the volatility of the analyte. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) with agitation.
- GC-MS Parameters:
  - Gas Chromatograph: Agilent 6850 or equivalent.[\[15\]](#)
  - Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent nonpolar column.[\[15\]](#)
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet: Splitless mode, 250°C. Inject 1 µL of the extract (LLE) or desorb the SPME fiber.
- Oven Program: Initial temperature of 40°C, hold for 2 min. Ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5975 or equivalent.[15]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of **allyl isovalerate** (e.g., m/z 41, 57, 70, 85) and the internal standard.
- Data Analysis:
  - Identify the **allyl isovalerate** peak based on its retention time and mass spectrum, confirming against a standard and a reference library like NIST.[14]
  - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
  - Calculate the concentration of **allyl isovalerate** in the sample using the regression equation from the calibration curve.

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[16] This protocol can be used to assess if the addition of **allyl isovalerate** to a food base is detectable.



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Fig. 3: Workflow for a Triangle Test sensory evaluation.



## Methodology:

- Panelist Selection:
  - Recruit 20-50 panelists who are regular consumers of the product category being tested. [\[17\]](#)
  - Ensure panelists have no allergies to the ingredients and have not consumed any strong-flavored food or drink for at least one hour prior to the test.
- Sample Preparation:
  - Prepare two batches of the food product (the "base" or "control").
  - To one batch, add a specific concentration of **allyl isovalerate** (the "test" sample). The concentration should be based on typical usage levels or experimental objectives.
  - Ensure both control and test samples are identical in appearance and temperature.
  - Portion the samples into identical containers, each labeled with a random three-digit code.
- Test Execution:
  - Conduct the evaluation in individual sensory booths under controlled lighting and ventilation to prevent distractions. [\[17\]](#)
  - Present each panelist with a tray containing three samples: two are identical (either two controls or two tests) and one is different. The order of presentation should be randomized across panelists.
  - Provide panelists with instructions to taste the samples from left to right and to identify which of the three samples is different from the other two.
  - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
  - Tabulate the number of panelists who correctly identified the "odd" sample.

- Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is statistically significant (e.g., at  $p < 0.05$ ).
- If the result is significant, it can be concluded that a perceptible sensory difference exists between the control and the test sample containing **allyl isovalerate**.<sup>[17]</sup>

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